molecular formula C9H11N3OS B11893784 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11893784
M. Wt: 209.27 g/mol
InChI Key: BWBWKXSLJNUNLY-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate and urea under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyrimidine ring .

Scientific Research Applications

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.

    2-Amino-4,6-dimethylthieno[2,3-d]pyrimidine: Another derivative with potential therapeutic applications.

    6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one: A structural analog with distinct chemical properties.

Uniqueness

2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its potential as a lead compound for drug development makes it a valuable subject for further research .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-3-5-4-6-7(14-5)11-9(10)12(2)8(6)13/h4H,3H2,1-2H3,(H2,10,11)

InChI Key

BWBWKXSLJNUNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C)N

Origin of Product

United States

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